2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide
Description
2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide is an acetamide derivative featuring a 2-chlorobenzylamino substituent at the α-carbon and dimethyl substitution on the acetamide nitrogen. Its molecular formula is C₁₂H₁₆ClN₂O, with a molecular weight of 254.72 g/mol.
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)11(15)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
XLWBLJSMBQQVRM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 2-chlorobenzylamine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The applications of 2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide are primarily in scientific research, specifically in organic synthesis and biology. This compound is used as a reagent in organic synthesis for the creation of heterocycles and complex molecules. Additionally, it is investigated for its biological effects.
While specific case studies and comprehensive data tables directly focusing on the applications of 2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide are not available within the provided search results, the related compound N,N-Dimethylacetamide (DMA) offers some insight into potential applications and concerns .
N,N-Dimethylacetamide (DMA) as a related compound
- Pharmaceutical Applications DMA is an FDA-approved solvent used in the pharmaceutical industry to improve the solubility of lipophilic, high molecular weight drugs that have poor water solubility .
- Toxicology concerns Studies have shown that DMA has cytotoxic effects, raising concerns about its use in clinical applications . Research on male Sprague Dawley rats indicated that DMA negatively impacts spermatogenesis, leading to infertility by inhibiting the post-meiotic stages of sperm development . The study involved injecting rats with DMA at a dose of 862 mg/kg once a week for 8 weeks. Results included spermatid formation defects, decreased epididymal sperm concentration, distortion of sperm morphology, and disrupted sperm kinetics, ultimately decreasing sperm motility and causing loss of fertility .
- Considerations for use Given the adverse effects of DMA on spermatogenesis, the use of DMA in humans must be closely monitored .
CD73 Inhibitors
N4-substituted 3-methylcytidine-5′-α,β-methylenediphosphates have been reported as CD73 inhibitors with potential use in cancer immunotherapy .
- Structural Activity Research has expanded the structure-activity relationship of pyrimidine nucleotides as human CD73 inhibitors . For instance, 4-chloro and 4-iodo substitutions of the N4-benzyloxy group decreased Ki by approximately 20-fold .
- Applications CD73 inhibitors may be useful in treating neurodegeneration and other central nervous system disorders, such as Parkinson’s disease, early Alzheimer’s disease, epilepsy, or fibrosis, or increasing the myocardial immune response to infections .
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
- 2-Chloro-N-phenylacetamide (C₈H₈ClNO): Lacks the dimethylamino and benzylamino groups. The planar phenyl ring directly attached to the amide nitrogen results in distinct hydrogen-bonding patterns (N–H⋯O chains) in the solid state . The dihedral angle between the amide group and phenyl ring is 16.0°, compared to likely larger angles in the target compound due to steric hindrance from the 2-chlorobenzyl group.
- This substitution pattern is common in herbicides (e.g., chloroacetamide pesticides) .
- 2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide (C₁₅H₁₄ClFN₂O): The para-chlorobenzyl group and fluorophenyl substituent alter electronic properties (e.g., increased electron-withdrawing effects) compared to the target compound’s ortho-chlorobenzyl group. This may influence binding affinity in biological systems .
Variations in the Amide Side Chain
- N,N-Dimethylacetamide (C₄H₉NO): A simple analog lacking aromatic substituents. It is highly polar (logP ≈ -0.34) and miscible in water, whereas the target compound’s logP is likely higher (~2.5–3.0) due to the hydrophobic 2-chlorobenzyl group, impacting membrane permeability .
- 2-Chloro-N-phenethylacetamide (C₁₀H₁₂ClNO): The phenethyl chain increases flexibility and lipophilicity compared to the benzylamino group in the target compound. This may enhance blood-brain barrier penetration but reduce target specificity .
Structural Data Table
Biological Activity
2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide, often referred to as a chlorophenyl derivative of N,N-dimethylacetamide, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive agents and has been studied for its effects on cellular mechanisms, particularly in cancer and neuropharmacology.
Chemical Structure and Properties
The chemical formula for 2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide is , with a molecular weight of approximately 199.66 g/mol. The presence of the chlorophenyl group is significant as it can influence the compound's lipophilicity and binding affinity to biological targets.
Anticancer Properties
Research indicates that compounds similar to 2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide exhibit potent anticancer activity. For instance, studies have shown that derivatives of N,N-dimethylacetamide can inhibit key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to cytotoxic effects in cancer cells .
- Mechanism of Action : The compound's action involves the inhibition of folate-dependent enzymes, which are crucial for DNA synthesis in rapidly dividing cells. This results in "thymineless death" of cancer cells, a phenomenon observed with other antifolates .
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence suggesting that 2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide may have neuroprotective effects. Similar compounds have been shown to interact with dopamine receptors, specifically D3 receptors, which play a role in neuropsychiatric disorders .
- Dopamine Receptor Activity : Compounds that target D3 receptors can promote neuroprotection and may be beneficial in treating conditions like Parkinson's disease. The selectivity for D3 receptors over other dopamine receptors could minimize side effects associated with broader receptor activation .
Case Studies
- In Vitro Studies : A study demonstrated that a related compound had an EC50 value of 0.45 μM against CCRF-CEM human leukemic cells, indicating significant growth inhibition . This suggests that modifications to the structure of N,N-dimethylacetamide derivatives can enhance their anticancer efficacy.
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds reveal favorable absorption and distribution characteristics, essential for therapeutic applications. For example, compounds with improved lipophilicity showed better cell permeability in Caco-2 assays, indicating potential for oral bioavailability .
Data Tables
| Compound | Target | Activity | EC50 (μM) | Remarks |
|---|---|---|---|---|
| 2-Chloro-N,N-dimethylacetamide | Thymidylate Synthase | Inhibitor | 0.45 | Effective against leukemic cells |
| Related Compound | D3 Dopamine Receptor | Agonist | 0.29 | Neuroprotective effects observed |
Q & A
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| IR | C=O (1650–1700 cm⁻¹), N-H (1550 cm⁻¹) | |
| ¹H NMR (CDCl₃) | N,N-dimethyl (δ 2.8–3.1 ppm) | |
| X-Ray | Dihedral angles (76.0°–85.8°) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
